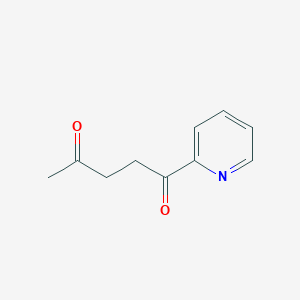

1-(Pyridin-2-yl)pentane-1,4-dione

Description

Structural Classification and Significance within Dicarbonyl Compounds

1-(Pyridin-2-yl)pentane-1,4-dione is classified as an unsymmetrical 1,4-diketone. Dicarbonyl compounds are organic molecules containing two carbonyl (C=O) groups, and their classification (1,2-, 1,3-, 1,4-, etc.) depends on the relative positions of these groups, which in turn dictates their characteristic reactivity.

The 1,4-dicarbonyl motif is a particularly valuable functional group in organic synthesis primarily due to its role as a key precursor in the Paal-Knorr synthesis. wikipedia.org This reaction is a cornerstone method for the synthesis of important five-membered heterocycles:

Furans are synthesized by the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org

Pyrroles are formed when a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia (B1221849). alfa-chemistry.comorganic-chemistry.org

Thiophenes can be prepared by treating the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide. wikipedia.org

The utility of 1,4-diketones as building blocks has driven the development of numerous synthetic methods for their preparation, including the Stetter reaction, palladium-catalyzed cross-coupling reactions, and various photocatalytic methods. nih.govorganic-chemistry.orgrsc.org The presence of the two carbonyl groups allows for the formation of a diverse range of structures, making compounds like this compound valuable intermediates in the synthesis of new chemical entities. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64388-88-1 |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

Importance of Pyridine-Containing Organic Molecules in Synthetic and Materials Chemistry

The pyridine (B92270) ring is a fundamental six-membered aromatic heterocycle that is a structural isostere of benzene, with one CH group replaced by a nitrogen atom. numberanalytics.com This substitution has profound effects on the molecule's properties and reactivity, making pyridine and its derivatives ubiquitous in many areas of chemistry. numberanalytics.com

Key attributes of the pyridine moiety include:

Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available to accept a proton, making pyridine a weak base (pKa of 5.25). numberanalytics.combiosynce.com This property allows it to be used as a catalyst and an acid scavenger in various reactions. biosynce.com

Medicinal Chemistry Scaffold: The pyridine nucleus is a "privileged scaffold" found in thousands of existing drugs and numerous natural products, including vitamins and alkaloids. nih.gov Its inclusion in a drug molecule can enhance biochemical potency, improve metabolic stability, increase cellular permeability, and solve issues related to protein binding. nih.govnih.gov Pyridine derivatives are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among many other therapeutic applications. nih.gov

Ligands in Coordination Chemistry: The nitrogen atom's lone pair makes pyridine an excellent ligand for coordinating with metal ions, forming stable complexes used in catalysis and materials science.

Functional Materials: Pyridine-based compounds are integral to the development of functional materials such as conducting polymers, luminescent materials, and polyimides with high thermal stability. numberanalytics.comresearchgate.net

The versatility of the pyridine ring, combined with the well-established methods for its functionalization, ensures its continued importance as a core building block in the design of new molecules with tailored properties. numberanalytics.combiosynce.com

Overview of Research Trajectories for this compound and Chemically Analogous Systems

Direct research specifically detailing the synthesis and application of this compound is not extensively documented in mainstream literature. However, research trajectories can be inferred from the study of its constituent parts and chemically similar molecules.

Research efforts in this area generally follow two main paths:

Synthesis of Pyridines from Dicarbonyls: A significant area of research focuses on the synthesis of substituted pyridines from dicarbonyl compounds. While the Paal-Knorr synthesis uses 1,4-dicarbonyls to create five-membered rings, 1,5-dicarbonyl compounds are well-known precursors for synthesizing pyridine rings by condensation with ammonia or its derivatives. researchgate.netyoutube.comyoutube.com This highlights a fundamental synthetic relationship between dicarbonyls and pyridines.

Use as Synthetic Intermediates: The primary research trajectory for a molecule like this compound would be its use as a synthetic intermediate. Its 1,4-dione functionality makes it an ideal candidate for the Paal-Knorr synthesis to create novel fused heterocyclic systems containing both a pyridine and a furan (B31954), pyrrole (B145914), or thiophene (B33073) ring. Such structures are of interest in medicinal chemistry and materials science. Research on analogous systems, such as the synthesis of diversely substituted pyridin-2(1H)-ones and 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, demonstrates the active exploration of complex pyridine-containing scaffolds for biological applications. nih.govnih.gov Studies on compounds like "3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one" show how pyridine-containing keto-compounds serve as precursors to a wide array of other heterocyclic systems. researchgate.net

The investigation of such hybrid molecules continues to be a fertile ground for discovering new compounds with unique chemical and biological properties.

Table 2: Comparison of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 64388-88-1 | C10H11NO2 | Pyridine ring, 1,4-Diketone |

| 1-(Pyridin-4-yl)pentane-1,4-dione | 53842-13-0 | C10H11NO2 | Isomeric pyridine ring position, 1,4-Diketone |

| Pentane-2,4-dione (Acetylacetone) | 123-54-6 | C5H8O2 | 1,3-Diketone, common chelating agent |

| 1-(Pyridin-4-yl)pentan-1-one | 1701-73-1 | C10H13NO | Pyridine ring, Monoketone |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpentane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)5-6-10(13)9-4-2-3-7-11-9/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXUHWZXLXGAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Profiles and Mechanistic Aspects of 1 Pyridin 2 Yl Pentane 1,4 Dione

Reactivity at the Carbonyl Centers: Electrophilic and Nucleophilic Attack

The 1,4-dione system in 1-(Pyridin-2-yl)pentane-1,4-dione possesses two electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. The reactivity of these centers is a cornerstone of the molecule's chemical behavior.

The presence of two carbonyl groups allows for a variety of nucleophilic addition reactions. For instance, in the presence of a suitable nucleophile, such as an amine or an enolate, one or both carbonyl groups can be targeted. The regioselectivity of such attacks would be influenced by the electronic effect of the adjacent pyridin-2-yl group.

Furthermore, the dicarbonyl nature of the molecule allows for the formation of hemiacetals and acetals upon reaction with alcohols, particularly under acidic conditions. masterorganicchemistry.comkhanacademy.orglibretexts.orgyoutube.com Intramolecular hemiacetal formation is also a possibility, leading to cyclic structures. masterorganicchemistry.comkhanacademy.orgyoutube.com The equilibrium between the open-chain dione (B5365651) and the cyclic hemiacetal is a key aspect of its solution-state chemistry.

Electrophilic and Nucleophilic Character of the Pyridine (B92270) Moiety

The pyridine ring in this compound exhibits a dual electronic character. The nitrogen atom, with its lone pair of electrons, imparts basic properties to the molecule, allowing it to react with acids to form pyridinium (B92312) salts. This protonation can, in turn, influence the reactivity of the rest of the molecule by increasing the electron-withdrawing effect of the pyridine ring.

Conversely, the pyridine ring is generally considered electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. organic-chemistry.orgscribd.com Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions due to the greater stability of the resulting reaction intermediate. organic-chemistry.orgscribd.com However, Friedel-Crafts alkylations and acylations are typically not feasible as the Lewis acid catalysts tend to coordinate with the nitrogen atom. organic-chemistry.org

The electron-deficient nature of the pyridine ring also renders the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) susceptible to nucleophilic attack. khanacademy.org This nucleophilic character is a key feature of pyridine chemistry and can be exploited in various synthetic transformations.

Intramolecular Cyclization Tendencies and Pathways to Heterocycles

One of the most significant aspects of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The 1,4-dicarbonyl moiety is a classic precursor for the synthesis of five-membered heterocycles through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com

Under acidic conditions, the dione can cyclize to form a substituted furan (B31954). wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by the attack of the enol form of the other carbonyl, and subsequent dehydration. wikipedia.orgorganic-chemistry.org

In the presence of ammonia (B1221849) or primary amines, the Paal-Knorr synthesis leads to the formation of substituted pyrroles. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of an imine, followed by cyclization and dehydration. organic-chemistry.org

Furthermore, intramolecular aldol (B89426) condensation is a plausible reaction pathway for this compound. youtube.comyoutube.comorganicchemistrytutor.comlibretexts.orglibretexts.org Depending on which enolate is formed and which carbonyl is attacked, different-sized rings could potentially be formed. libretexts.orglibretexts.org The formation of five- or six-membered rings is generally favored due to their greater thermodynamic stability. libretexts.orglibretexts.org

The presence of the 2-pyridyl substituent opens up additional cyclization pathways. For instance, derivatives of 2-acylpyridines are known to be precursors for the synthesis of indolizines, a class of fused nitrogen-containing heterocycles. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgacs.orgnih.gov These reactions often proceed via the formation of a pyridinium ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition. wikipedia.org

Investigations into Reaction Intermediates and Transition States

The various transformations that this compound can undergo necessarily involve a series of reaction intermediates and transition states. Understanding these transient species is crucial for elucidating the reaction mechanisms.

In the Paal-Knorr synthesis of furans, a key intermediate is the protonated dicarbonyl compound, which facilitates the formation of the enol tautomer necessary for cyclization. The subsequent hemiacetal intermediate is also a critical species on the path to the final furan product. wikipedia.orgorganic-chemistry.org For the pyrrole (B145914) synthesis, imine and enamine intermediates play a central role. organic-chemistry.org

In the context of indolizine (B1195054) synthesis from related 2-acylpyridine derivatives, pyridinium ylides are well-established reactive intermediates. wikipedia.org These are typically generated in situ by the reaction of the pyridine nitrogen with a suitable alkylating agent, followed by deprotonation of the adjacent methylene (B1212753) group. The resulting ylide then participates in cycloaddition reactions.

Computational studies on related pyridine derivatives have provided insights into the electronic structure and stability of various intermediates and transition states. pleiades.onlineresearchgate.netmdpi.com For example, density functional theory (DFT) calculations can be used to model the geometries and energies of the species involved in the reaction pathway, helping to rationalize the observed product distribution and reaction rates.

Studies on Redox Behavior within the 1,4-Dione System

The redox chemistry of this compound is another area of significant interest. The carbonyl groups within the 1,4-dione system can be susceptible to reduction. For instance, catalytic hydrogenation or treatment with reducing agents can convert the ketones to the corresponding alcohols.

The electrochemical behavior of pyridinyl ketones has been a subject of study. The reduction of the carbonyl group can be influenced by the presence and position of the pyridine ring. acs.org Studies on the electrochemical reduction of 4-acetylpyridine (B144475) have shown that the adsorption geometry of the molecule on the electrode surface plays a critical role in the reducibility of the carbonyl group. acs.org The interaction of the pyridine nitrogen with the electrode can dictate the orientation of the molecule, thereby affecting the accessibility of the carbonyl group for reduction. acs.org

Furthermore, the pyridine ring itself can participate in redox processes. Pyridine and its derivatives have been studied for their role in mediating the electrochemical reduction of CO2. nih.govresearchgate.net While the direct redox behavior of this compound has not been extensively reported, the known reactivity of its constituent functional groups suggests a rich and complex electrochemical profile. The development of electroreductive synthetic methods for related pyridin-2-ones highlights the potential for electrochemical transformations in this class of compounds. rsc.orgdocumentsdelivered.com

Tautomeric Equilibria and Conformational Dynamics of 1 Pyridin 2 Yl Pentane 1,4 Dione Systems

Keto-Enol Tautomerism in Dicarbonyl Compounds

Dicarbonyl compounds that possess a hydrogen atom on the carbon positioned between the two carbonyls (the α-carbon) exist in a dynamic equilibrium between two constitutional isomers, known as tautomers: the keto form and the enol form. openstax.orglibretexts.org This spontaneous interconversion is known as keto-enol tautomerism. openstax.org While for most simple monocarbonyl compounds the keto form is overwhelmingly favored, the equilibrium can shift significantly toward the enol form in 1,3-dicarbonyl systems. openstax.orglibretexts.org

In the case of compounds like 2,4-pentanedione, a classic model for the dicarbonyl portion of 1-(Pyridin-2-yl)pentane-1,4-dione, the enol form accounts for a substantial percentage of the equilibrium mixture. openstax.orglibretexts.org This increased stability of the enol tautomer is attributed to two main factors:

Conjugation: The carbon-carbon double bond of the enol is conjugated with the remaining carbonyl group, which provides resonance stabilization. youtube.com

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the oxygen atom of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.orgyoutube.comnih.gov

This equilibrium can be catalyzed by either acid or base. openstax.org Acid catalysis involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon. openstax.orglibretexts.org Base catalysis proceeds via deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. openstax.org

Enolimine and Enaminone Tautomers in Pyridine-Diketone Systems

The introduction of a pyridine (B92270) ring at the α-position to a carbonyl group, as seen in this compound, introduces alternative tautomeric pathways beyond simple enolization. researchgate.netnih.gov Hydrogen atom migration can occur from the carbon to the basic nitrogen atom of the pyridine ring, leading to the formation of an enaminone tautomer. researchgate.netnih.gov This provides a competitive pathway to the formation of the enol (or enolimine) tautomer, where the proton migrates to the carbonyl oxygen. researchgate.netnih.govnih.gov

For heterocyclic ketones with an acylmethyl substituent at the 2-position of the pyridine ring, both enol and enaminone tautomers can be sufficiently stable to be observed spectroscopically. researchgate.net Theoretical studies on related systems, such as 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, show that various tautomers, including dienolimine, enolimine-enaminone, and dienaminone, can exist in equilibrium. nih.govnih.gov Density functional theory (DFT) calculations suggest that tautomers stabilized by intramolecular hydrogen bonds, like the enolimine and enaminone forms, are energetically preferred over the diketo species. nih.gov

Possible Tautomers of this compound:

Keto form: The standard 1,4-dione structure.

Enol-Keto form: Enolization involving the C1 carbonyl and the C2 hydrogen.

Enaminone-Keto form: Tautomerization involving the pyridine nitrogen, C2 hydrogen, and C1 carbonyl.

Enol-Enol form: Enolization at both carbonyl groups.

Enol-Enaminone form: A combination of both types of tautomerization.

Impact of Intramolecular Hydrogen Bonding on Tautomeric Preferences

Intramolecular hydrogen bonding is a critical factor in determining the most stable tautomer in pyridine-diketone systems. researchgate.netnih.gov These non-covalent interactions significantly stabilize the cyclic conformations of the enol and enaminone forms. nih.gov

In these systems, two primary types of intramolecular hydrogen bonds are possible:

N···H–O Bond: This bond forms in the enolimine tautomer between the pyridine nitrogen and the enolic hydroxyl group.

N–H···O Bond: This bond forms in the enaminone tautomer between the protonated pyridine nitrogen and the carbonyl oxygen. nih.govnih.gov

Computational studies on analogous structures have shown that the N–H···O hydrogen bond in the enaminone moiety is generally stronger and more stabilizing than the N···H–O bond in the enolimine moiety. nih.govnih.gov This suggests that the enaminone tautomer is often energetically favored. nih.govnih.gov The stability conferred by these hydrogen bonds often makes the planar, hydrogen-bonded tautomers more stable than the non-planar diketo form. researchgate.net In some diastereomers, the presence or absence of a weak intramolecular hydrogen bond can be the defining difference in their conformational landscape. rsc.org

Environmental Influences on Tautomeric Distributions (e.g., Solvent Polarity)

The equilibrium distribution of tautomers is highly sensitive to the surrounding environment, particularly the polarity of the solvent. researchgate.netresearchgate.netrsc.org The solvent can influence the equilibrium by preferentially solvating one tautomer over another or by disrupting intramolecular hydrogen bonds through competitive intermolecular interactions. mdpi.com

Generally, non-polar solvents tend to favor the tautomeric forms that are stabilized by strong intramolecular hydrogen bonds, such as the enol or enaminone forms. researchgate.net These internally-bonded structures are less polar and have their hydrogen-bonding capabilities "saturated" internally, minimizing interaction with the non-polar solvent. Conversely, polar solvents can shift the equilibrium. researchgate.netnih.gov Polar aprotic solvents may favor the more polar keto form, while polar protic solvents can form intermolecular hydrogen bonds, competing with and destabilizing the intramolecularly hydrogen-bonded tautomers. researchgate.netmdpi.com

DFT calculations on related systems have modeled this behavior. For 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, the enolimine-enaminone form is dominant in the gas phase and chloroform, but in the more polar DMSO, the dienaminone tautomer becomes the most stable. researchgate.net This highlights that increasing solvent polarity can favor tautomers with different charge distributions. researchgate.net

| Solvent | Polarity | Predominant Tautomer (Hypothesized) | Rationale |

|---|---|---|---|

| Chloroform (CHCl₃) | Low | Enaminone / Enolimine | Favors less polar tautomers stabilized by strong intramolecular hydrogen bonds. researchgate.netresearchgate.net |

| Acetonitrile (CH₃CN) | Medium (Aprotic) | Mixed Population / Keto | Can stabilize more polar forms and may start to disrupt weaker intramolecular H-bonds. nih.gov |

| DMSO | High (Aprotic) | Keto / Dienaminone | Strongly solvates polar species, potentially favoring the diketo form or other polar tautomers. researchgate.net |

| Methanol (CH₃OH) | High (Protic) | Keto / Solvated Species | Competes for hydrogen bonding, disrupting the intramolecularly stabilized enol/enaminone forms. nih.gov |

Computational and Experimental Approaches to Conformational Analysis

A combination of computational and experimental techniques is essential for elucidating the complex conformational and tautomeric landscapes of molecules like this compound.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating these systems. nih.govnih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict the relative energies and optimized geometries of different tautomers and conformers. nih.govnih.gov To account for environmental effects, these calculations are frequently combined with continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.netrsc.orgresearchgate.net These methods allow for the estimation of tautomeric populations in various solvents and the calculation of energy barriers for proton transfer between tautomers. nih.govnih.gov

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method. 1H and 13C NMR spectra can provide direct evidence for the existence of multiple tautomers in solution, as the proton transfer is often slow on the NMR timescale, leading to distinct sets of signals for each form. mdpi.com Deuterium isotope effects on 13C chemical shifts can also serve as a distinctive tool to differentiate between enol and enaminone structures. researchgate.net

X-ray crystallography provides definitive information on the solid-state conformation. nih.govqub.ac.uk It can confirm which tautomer is present in the crystal and reveal precise details about bond lengths, bond angles, and the geometry of intramolecular hydrogen bonds. nih.govnih.gov However, it is important to note that the solid-state structure may not be the dominant form present in solution.

| Technique | Type | Information Provided | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Relative energies, optimized geometries, transition states, solvent effects (with PCM). | Analysis of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. nih.govnih.gov |

| NMR Spectroscopy | Experimental | Identification and quantification of tautomers in solution, structural assignment. | Study of enol-enaminone tautomerism in α-heterocyclic ketones. researchgate.net |

| X-ray Crystallography | Experimental | Precise solid-state molecular structure, confirmation of tautomeric form, H-bond geometry. | Structure of 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione. nih.gov |

| UV-Visible Spectroscopy | Experimental | Detection of different tautomers in solution based on their distinct absorption bands. | Investigation of keto-enol tautomerism in different solvents. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 Pyridin 2 Yl Pentane 1,4 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-(pyridin-2-yl)pentane-1,4-dione, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide a unique "fingerprint" of the molecule, with the chemical shifts (δ) of the nuclei being highly sensitive to their local electronic environment. preprints.orgbeilstein-journals.orgnp-mrd.orgnih.govresearchgate.netraco.cat The analysis of these spectra allows for the identification of the different types of protons and carbons present in the molecule. For instance, the protons on the pyridine (B92270) ring are typically observed in the aromatic region (downfield), while the protons of the pentane-1,4-dione moiety appear at higher field strengths (upfield). Similarly, the ¹³C NMR spectrum distinguishes between the carbonyl carbons, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the pentane (B18724) chain. beilstein-journals.orgnp-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2' | - | 152.5 |

| Pyridine C3' | 7.9 | 125.0 |

| Pyridine C4' | 7.8 | 137.0 |

| Pyridine C5' | 7.4 | 122.0 |

| Pyridine C6' | 8.6 | 149.0 |

| C1 (C=O) | - | 199.0 |

| C2 (CH₂) | 3.3 | 38.0 |

| C3 (CH₂) | 2.9 | 30.0 |

| C4 (C=O) | - | 208.0 |

| C5 (CH₃) | 2.2 | 28.0 |

Note: These are predicted values and may vary slightly from experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. preprints.orgbeilstein-journals.orgnp-mrd.orgnih.govresearchgate.netraco.cat The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically appearing in the region of 1680-1720 cm⁻¹. uobasrah.edu.iq The C-H stretching vibrations of the pyridine ring and the aliphatic chain are also observable. Raman spectroscopy, which is sensitive to changes in polarizability, complements the IR data and is particularly useful for observing vibrations of non-polar bonds. researchgate.netaps.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1700 - 1725 |

| C=O (Pyridyl Ketone) | Stretching | 1680 - 1700 |

| C-N (Pyridine) | Stretching | 1300 - 1360 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the chromophoric system of this compound. nih.govresearchgate.netraco.cat The molecule exhibits absorption bands in the UV region due to π→π* and n→π* transitions associated with the pyridine ring and the carbonyl groups. The position and intensity of these absorption maxima are sensitive to the solvent environment and any substitution on the pyridine ring or the dione (B5365651) chain.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. beilstein-journals.orgnih.govraco.cat Under electron impact (EI) or other ionization methods, the molecule undergoes characteristic fragmentation, leading to the formation of specific ions. Common fragmentation pathways include cleavage adjacent to the carbonyl groups and the loss of the pyridine ring or parts of the pentane chain. raco.catchemguide.co.uk High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the parent ion and its fragments. nih.gov

Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment Structure |

|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺ (Molecular Ion) |

| 162 | [C₁₀H₁₀NO]⁺ (Loss of CH₃) |

| 134 | [C₈H₈NO]⁺ (Loss of CH₃CO) |

| 106 | [C₆H₄NCO]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. preprints.orgaps.orgnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present. For instance, studies on similar structures have shown that the planarity of the pyridine ring and the conformation of the pentanedione chain can be accurately determined. nih.gov

Molecular Conformation and Stereochemistry

No experimental data is currently available in the public domain regarding the specific molecular conformation and stereochemistry of this compound as determined by single-crystal X-ray diffraction or other advanced spectroscopic methods.

Intermolecular Interactions and Crystal Packing Motifs

Due to the lack of published crystal structure data for this compound, there is no information on the intermolecular interactions and crystal packing motifs present in its solid state.

Computational Chemistry and Theoretical Modeling of 1 Pyridin 2 Yl Pentane 1,4 Dione Systems

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity and stability of molecules. irjweb.comresearchgate.net These indices are based on the energies and distributions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. irjweb.com A small gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. For pyridinyl phosphonates, a related class of compounds, the HOMO-LUMO gap was found to be a critical factor in determining their reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netresearchgate.net For 1-(Pyridin-2-yl)pentane-1,4-dione, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygens and the pyridine (B92270) nitrogen, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Other reactivity descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

| Descriptor | Typical Calculated Value Range | Interpretation |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | ~1.8 to 2.3 eV | A larger value implies greater stability. irjweb.com |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to model the behavior of molecules in a condensed phase (like a solution) over time. youtube.comyoutube.com By solving Newton's equations of motion for all atoms in the system, including explicit solvent molecules, MD provides a dynamic picture of conformational changes, solvation effects, and intermolecular interactions. plos.org

For this compound, an MD simulation could reveal:

Conformational Dynamics: How the flexible pentane-dione chain samples different conformations in solution and the timescale of these changes. youtube.com

Solvent Effects: The structure of the solvent shell around the molecule and how specific solvent interactions (e.g., hydrogen bonding with water) influence the conformational equilibrium. Studies on similar ketone-containing polymers like PEEK have used MD to understand intermolecular ordering. mdpi.com

Hydrogen Bond Dynamics: The formation and breaking of the intramolecular hydrogen bond in the enol tautomer, and how this is affected by competition with solvent molecules.

The simulation begins with an initial set of atomic positions and velocities. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces on each atom. The system is then propagated forward in time in small steps (femtoseconds), generating a trajectory that describes the motion of every atom. youtube.com Analysis of this trajectory yields thermodynamic and dynamic properties.

Analysis of Aromaticity and Intramolecular Interactions

The interplay of aromaticity in the pyridine ring and the potential for intramolecular hydrogen bonding in the side chain are defining features of this compound.

Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze the computed DFT wavefunction in terms of localized chemical bonds and lone pairs, providing a chemically intuitive picture of bonding. documentsdelivered.comq-chem.com NBO analysis can quantify the strength of intramolecular interactions, such as hydrogen bonds, through second-order perturbation theory. This analysis measures the stabilization energy (E(2)) resulting from the delocalization of electrons from a donor NBO (e.g., a lone pair on the carbonyl oxygen) to an acceptor NBO (e.g., the antibonding σ* orbital of the O-H bond). researchgate.net For complexes of pyridine with ketones, NBO analysis has been used to characterize the n→π* interaction between the pyridine nitrogen lone pair and the carbonyl group. researchgate.net

Hydrogen Bond Analysis: The existence and strength of the intramolecular hydrogen bond in the enol tautomer is a critical feature. DFT calculations, as seen in the study of pyridinylbutane-1,3-diones, show that this hydrogen bond significantly stabilizes the molecule. ruc.dk The strength of this bond can be estimated by comparing the energy of the hydrogen-bonded conformer to a conformer where the hydroxyl group is rotated away, though care must be taken to account for other steric and electronic effects. acs.org The calculated geometry of the hydrogen bond (O-H···O distance and angle) and the associated vibrational frequency shift provide further evidence of its strength. researchgate.net

Aromaticity: While the pyridine ring is inherently aromatic, its electronic character can be influenced by the substituent. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity and assess the electronic communication between the ring and the dione (B5365651) side chain.

Strategic Applications of 1 Pyridin 2 Yl Pentane 1,4 Dione As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The presence of reactive carbonyl groups and a nitrogen-containing aromatic ring in 1-(Pyridin-2-yl)pentane-1,4-dione provides multiple sites for chemical transformations, enabling its use in the synthesis of various heterocyclic compounds. clockss.org Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules and functional materials. clockss.orgkit.edu

Formation of Terpyridine Derivatives

A significant application of dione (B5365651) intermediates is in the synthesis of 2,2':6',2"-terpyridine (terpy) derivatives. nih.gov The general strategy involves the cyclization of a 1,5-dicarbonyl compound, or a synthetic equivalent, with an ammonia (B1221849) source to form the central pyridine (B92270) ring. nih.gov While many syntheses start with 1,5-bis(pyridin-2-yl)pentane-1,5-dione, the underlying principle of forming a pyridine ring from a pentane-1,5-dione framework is a key reaction in this area. nih.gov The cyclization often proceeds through a dihydro-terpyridine intermediate which is subsequently oxidized to the aromatic terpyridine. nih.gov

| Precursor Type | Intermediate | Final Product | Key Transformation |

| 1,5-bis(pyridin-2-yl)pentane-1,5-dione | 1',4'-dihydro-2,2':6',2"-terpyridine | 2,2':6',2"-terpyridine (tpy) | Oxidation |

| 1,5-bis(pyridin-2-yl)pent-2-ene-1,5-dione | - | 2,2':6',2"-terpyridine (tpy) | Direct cyclization |

Synthesis of Pyrrole (B145914) Derivatives

The Paal-Knorr synthesis is a classical method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. This reaction involves the condensation of the dione with a primary amine or ammonia. In the context of this compound, reaction with an amine would lead to the formation of a pyrrole ring, resulting in a pyridinyl-substituted pyrrole derivative. This transformation provides a direct route to N-aryl or N-alkyl-2-(pyridin-2-yl)pyrrole derivatives, which are valuable scaffolds in medicinal chemistry and materials science. For instance, the reaction of 1-(pyridin-2-yl)-1H-pyrrole-2,5-dione, a related dione, with amines highlights the utility of pyridinyl-dione structures in accessing complex heterocyclic systems.

Other Nitrogen-Containing Heterocycles

The versatile reactivity of the 1,4-dione functionality opens pathways to other nitrogen-containing heterocycles beyond pyrroles and pyridines. clockss.orgkit.edu For example, condensation reactions with hydrazines can yield pyridazine (B1198779) derivatives. Furthermore, the dione can be a precursor to various bicyclic and polycyclic heterocyclic systems through multi-step reaction sequences. The development of new synthetic methods for nitrogen-containing heterocycles is an active area of research due to their wide-ranging applications. clockss.org

Ligand Design and Synthesis for Coordination Chemistry

The combination of a nitrogen donor from the pyridine ring and oxygen donors from the dione moiety in this compound and its derivatives makes them attractive candidates for the design of novel ligands in coordination chemistry. researchgate.netmdpi.com

Development of N,O-Donor Ligands for Metal Complexation

This compound can act as an N,O-bidentate ligand. The pyridine nitrogen and one of the carbonyl oxygens can coordinate to a metal center, forming a stable chelate ring. The enolate form of the dione is often involved in complexation, leading to the formation of neutral or charged metal complexes depending on the metal ion and reaction conditions. Pyridyl-substituted pentanediones, in general, tend to act as N-donor ligands. researchgate.net The specific coordination behavior can be influenced by the nature of the metal ion and the presence of other ligands. nih.gov The synthesis of coordination compounds with such ligands is an area of interest for applications in catalysis and materials science. nih.govresearchgate.net

| Ligand Type | Donor Atoms | Potential Coordination Modes |

| This compound | N, O | Bidentate (N,O) |

| Enolate of this compound | N, O, O | Bidentate (N,O), Tridentate (N,O,O) |

Exploration of Derivatives as Multidentate Chelating Agents

Derivatives of this compound can be designed to act as multidentate chelating agents. nih.govresearchgate.net By introducing additional donor groups into the molecular framework, ligands with higher denticity can be synthesized. For example, functionalization of the carbon backbone of the pentanedione moiety could incorporate other coordinating groups like amines, thiols, or other heterocyclic rings. These multidentate ligands can form highly stable complexes with a variety of metal ions, which is crucial for applications such as catalysis, sensing, and the development of therapeutic agents. nih.gov The ability to create elaborate metallo-supramolecular systems is a key advantage of using hetero-bifunctional ligands. researchgate.net

Role in the Construction of Advanced Organic Materials

The chemical compound this compound possesses a unique molecular architecture, incorporating both a nitrogen-containing heterocyclic pyridine ring and a reactive 1,4-dicarbonyl moiety. This combination of functional groups suggests its potential as a valuable building block in the synthesis of sophisticated organic materials with tailored electronic, optical, and structural properties. While extensive research into this specific molecule is still emerging, the known reactivity of its constituent parts allows for scientifically grounded projections of its utility in developing functional polymers, luminescent materials, and metal-organic frameworks (MOFs).

The pyridine unit, a well-known coordinating ligand, can engage with metal ions, while the dione functionality offers a versatile handle for a variety of organic transformations, including condensation and cyclization reactions. This dual reactivity is key to its potential applications in materials science.

One promising area of application for this compound is in the synthesis of novel polymers. The dione component can participate in polymerization reactions, such as polycondensation with diamines to form polyamides or with dihydrazides to yield polyhydrazones. The incorporation of the pyridine ring into the polymer backbone would introduce sites for metal coordination, potentially leading to the creation of metallopolymers. These materials could exhibit interesting catalytic, sensory, or electrochromic properties. For instance, the coordination of different metal ions to the pyridyl units along the polymer chain could modulate the material's conductivity or its response to external stimuli.

Furthermore, the structural framework of this compound makes it a candidate for the development of luminescent materials. The combination of an aromatic heterocycle with carbonyl groups can, in some molecular contexts, give rise to fluorescence. nih.gov By chemically modifying the core structure—for example, through reactions at the carbonyl groups or by substitution on the pyridine ring—it may be possible to tune the photophysical properties of the resulting molecules. nih.govmdpi.com This could lead to the development of new organic light-emitting diode (OLED) materials or fluorescent sensors. Research on related pyridine-containing compounds has demonstrated that substituent effects can significantly influence emission wavelengths and quantum yields. mdpi.com

The ability of the pyridine nitrogen to act as a ligand for metal ions also positions this compound as a potential organic linker for the construction of metal-organic frameworks (MOFs). nih.govnih.govresearchgate.net MOFs are crystalline, porous materials with a wide range of applications, including gas storage, separation, and catalysis. The dione functionality could be envisioned to either be a reactive site for post-synthetic modification within the MOF pores or to participate in the initial framework assembly through appropriate chemical transformations. The specific geometry and connectivity afforded by this linker could lead to novel network topologies and pore environments.

While direct, detailed research findings on the application of this compound in these areas are not yet widely available, the foundational principles of organic and materials chemistry strongly support its potential as a versatile synthetic intermediate. Future research will likely focus on exploring these possibilities through systematic synthetic studies and characterization of the resulting materials.

Coordination Chemistry of 1 Pyridin 2 Yl Pentane 1,4 Dione Based Ligands and Resulting Metal Complexes

Synthesis and Characterization of Metal Chelates with Transition and Main Group Metals

Metal complexes of 1-(pyridin-2-yl)pentane-1,4-dione and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The resulting metal chelates can be characterized by a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis. asianpubs.orgresearchgate.net For instance, the formation of metal complexes can be confirmed by shifts in the IR vibrational frequencies of the C=O and C=N bonds upon coordination to the metal center. researchgate.net

The synthesis of a related compound, 3-(pyridin-2-ylmethyl)pentane-2,4-dione, has been reported, highlighting the introduction of a pyridinylmethyl group to the pentanedione backbone. asianpubs.org This modification creates a tridentate ligand capable of coordinating with metal ions, with the potential for enhanced catalytic performance due to the pyridinyl group. asianpubs.org The characterization of this ligand was carried out using 1H NMR, IR, mass spectrometry, and elemental analysis. asianpubs.org

Similarly, a series of Cu(II), Pt(IV), Pd(II), Au(III), and Nd(III) complexes have been synthesized with 2-(pyridin-1-ium-1-yl)acetate, a ligand sharing the pyridinyl functionality. researchgate.net These complexes were characterized by elemental analysis, various spectral methods, and magnetic and thermal measurements. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Pyridine-Containing Ligands

| Ligand | Metal Ions | Characterization Techniques | Reference |

| 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | Not specified | 1H NMR, IR, MS, Elemental Analysis | asianpubs.org |

| 2-(Pyridin-1-ium-1-yl)acetate | Cu(II), Pt(IV), Pd(II), Au(III), Nd(III) | Elemental Analysis, IR, UV-vis, Mass Spec, NMR, Magnetic & Thermal Analysis | researchgate.net |

Investigation of Coordination Modes (e.g., Keto, Enol, Pyridyl Nitrogen)

Ligands based on this compound can exist in keto-enol tautomeric forms, influencing their coordination behavior. The coordination to a metal ion can occur through the pyridyl nitrogen atom, the oxygen atoms of the dione (B5365651) moiety in either its keto or enol form, or a combination of these.

The coordination versatility is exemplified by the flexible ditopic ligand N'-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide, which possesses both a bidentate and a tridentate coordination pocket. semanticscholar.org This allows for the formation of various complex structures, including tetranuclear grids and dinuclear complexes. semanticscholar.org The specific coordination mode adopted depends on factors such as the metal ion, the counter-anion, and the reaction conditions. semanticscholar.org

In the case of 3-(pyridin-4-ylthio)pentane-2,4-dione, the acetylacetone (B45752) group exists in the keto-enol form, with an intramolecular O-H···O hydrogen bond. nih.gov The pyridine (B92270) ring and the acetylacetone group in this molecule are nearly perpendicular to each other. nih.gov

The coordination of pyridine itself to metal centers like palladium and platinum has been studied extensively. nih.gov The lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system, is responsible for its basicity and coordination ability. jscimedcentral.com

Structural and Electronic Properties of Metal-Ligand Adducts

The structural and electronic properties of metal complexes containing pyridine-based ligands are intrinsically linked to the nature of the metal ion and the ligand framework. The introduction of a pyridine moiety can significantly affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it

For instance, in a series of first-row transition metal complexes with a Py5OH ligand, both the reduced (M(II)) and one-electron oxidized (M(III)) species were characterized. rsc.org This study highlighted the non-innocent role of the distal OH functionalization on the geometry and, consequently, the electronic structure of the metal complexes. rsc.org

Palladium(II) complexes with various 4-substituted pyridine ligands have been synthesized and characterized, revealing that the electronic nature of the substituent (electron-donating or electron-withdrawing) causes significant changes in the physicochemical properties of the coordination compounds. acs.org X-ray crystallography of these complexes has shown the presence of various weak interactions that can influence their solution chemistry. acs.org

The structure of metal complexes can be elucidated using single-crystal X-ray diffraction. For example, the solid-state structure of an Fe(II) complex with a chiral (pyridyl)imine ligand showed a six-coordinate iron atom bound to three bidentate ligands. researchgate.net

Table 2: Structural Features of Pyridine-Containing Metal Complexes

| Complex Type | Key Structural Feature | Analytical Technique | Reference |

| Fe(II) with (pyridyl)imine ligand | Six-coordinate octahedral geometry | Single-crystal X-ray diffraction | researchgate.net |

| Pd(II) with 4-substituted pyridines | Square-planar geometry | X-ray crystallography | acs.org |

| Metal complexes with Py5OH ligand | Influence of distal OH on geometry | X-ray crystallography and other spectroscopic methods | rsc.org |

Supramolecular Chemistry and Self-Assembly Processes

The ability of pyridine-containing ligands to act as building blocks in supramolecular chemistry is a significant area of research. The directional nature of the metal-ligand coordination bonds allows for the construction of well-defined one-, two-, and three-dimensional architectures.

For example, N-containing bifunctional derivatives of β-diketones have been successfully employed to construct various metal-organic supramolecular complexes. nih.gov The formation of these structures is driven by the coordination of the ligand to the metal center, often supplemented by weaker interactions such as hydrogen bonding and π-π stacking.

The synthesis of one- and two-dimensional Zn(II) coordination polymers with a ditopic imidazo[1,5-a]pyridine (B1214698) ligand demonstrates the use of such ligands in creating extended networks. nih.gov In these structures, the pyridine-containing ligand can act as either a linker or an ancillary ligand, influencing the final dimensionality of the assembly. nih.gov

The self-assembly of discrete palladium(II) complexes can be achieved using cis-protected or unprotected Pd(II) components in combination with bidentate to polydentate ligands. acs.org

Rational Design of Metal Complexes for Catalytic Applications

The tunable electronic and steric properties of metal complexes based on this compound and related ligands make them promising candidates for catalysis. The introduction of a pyridine moiety into a ligand framework can enhance the catalytic performance of the corresponding metal complex. asianpubs.orgunimi.it

For example, metal chelates of 2,4-pentanedione and its derivatives are known to catalyze various reactions, and the incorporation of a pyridinylmethyl group is expected to improve this catalytic activity. asianpubs.org Iron complexes supported by pyridine-2,6-diimine (PDI) ligands have been shown to catalyze the cross-[2+2]-cycloaddition of butadiene and ethylene. princeton.edu

Palladium(II) complexes with pyridine derivatives have proven to be efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic efficiency can be tuned by modifying the substituents on the pyridine ring, with more basic ligands generally leading to higher reaction yields. acs.org Similarly, dipyrrin-based metal complexes have been utilized in a range of catalytic transformations, including C-H activation/amination and polymerization reactions. rsc.org

The catalytic applications of metal complexes with pyridine-containing macrocycles are diverse, with the sp2 nitrogen donor atom playing a key role in tuning the structural features of the complexes and their reactivity. unimi.it Chiral (pyridyl)imine Fe(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net

Emerging Research Avenues and Future Directions in 1 Pyridin 2 Yl Pentane 1,4 Dione Chemistry

Development of Enantioselective Synthetic Routes

The presence of a stereocenter, once the dione (B5365651) is subjected to reduction or other transformations, makes the development of enantioselective synthetic routes a critical goal. Access to enantiomerically pure derivatives is paramount, particularly for applications in medicinal chemistry and catalysis. Current research efforts are moving beyond classical synthesis to establish sophisticated asymmetric methods.

Future strategies will likely focus on catalytic asymmetric hydrogenation of the ketone functionalities or enantioselective carbon-carbon bond-forming reactions to construct the main chain. Organocatalysis, particularly using chiral amines or phosphoric acids, presents a promising avenue for creating chiral diones or their precursors. rsc.org For instance, methods developed for the enantioselective synthesis of 1,4-dihydropyridines could be adapted, utilizing chiral catalysts to control the stereochemical outcome. rsc.orgrsc.orgresearchgate.net Rhodium-based catalysts with chiral phosphine (B1218219) ligands have shown success in the asymmetric hydrogenation of related 2-pyridine substituted alkenes, providing a potential pathway to chiral saturated derivatives. researchgate.net

Table 1: Potential Enantioselective Strategies

| Strategy | Catalyst Type | Potential Reaction | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Selective reduction of one ketone | High enantioselectivity for chiral alcohols |

| Organocatalytic Michael Addition | Chiral Amine or Phosphoric Acid | Building the pentane-dione backbone | Metal-free, environmentally benign conditions |

| Enzymatic Resolution | Lipases or Esterases | Kinetic resolution of a racemic precursor | High specificity and mild reaction conditions |

Advanced Spectroscopic Methods for Real-Time Reaction Monitoring

To optimize synthetic protocols, particularly in continuous flow systems, real-time monitoring of reaction progress is essential. researchgate.net Advanced spectroscopic techniques are being integrated into chemical workflows to provide immediate feedback on reaction kinetics, intermediate formation, and yield.

For the synthesis of 1-(Pyridin-2-yl)pentane-1,4-dione, in-situ Fourier-transform infrared (FT-IR) spectroscopy can track the consumption of starting materials and the appearance of the dicarbonyl signature. Process analytical technology (PAT) using Raman or near-infrared (NIR) spectroscopy allows for non-invasive monitoring directly within the reaction vessel or flow reactor. These methods enable chemists to rapidly identify optimal conditions (temperature, pressure, catalyst loading) and ensure reaction safety and reproducibility, moving away from traditional, time-consuming offline analysis like chromatography.

Table 2: Spectroscopic Methods for Real-Time Monitoring

| Technique | Principle | Information Gained | Application to Synthesis |

|---|---|---|---|

| In-situ FT-IR | Vibrational spectroscopy (infrared absorption) | Concentration of reactants, products, and key functional groups (C=O, C=N). | Tracking conversion rates in real-time. |

| Raman Spectroscopy | Vibrational spectroscopy (light scattering) | Molecular structure, polymorphism, and bond vibrations. | Monitoring reactions in aqueous or solvent-heavy media with low interference. |

| Process NMR | Nuclear magnetic resonance | Detailed structural information, quantification of species. | Elucidating reaction mechanisms and identifying transient intermediates. |

| UV-Vis Spectroscopy | Electronic transitions | Concentration of chromophoric species. | Monitoring reactions involving colored intermediates or products. |

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) is a powerful methodology for accelerating discovery by rapidly testing large numbers of chemical reactions in parallel. For this compound, HTS can be employed to discover novel transformations, identify optimal catalysts for known reactions, and screen for derivatives with desirable properties.

Given the ketone functionalities, HTS assays based on colorimetric or fluorometric detection of ketones are particularly relevant. nih.govacs.org For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or para-methoxy-2-amino benzamidoxime (B57231) (PMA) can react with the dione to produce a detectable signal, allowing for the rapid quantification of product formation in a microplate format. nih.govacs.orgnih.gov This approach can be used to screen libraries of catalysts, solvents, and other reaction parameters to quickly map the reactivity landscape of the parent compound and facilitate the discovery of new applications.

Table 3: High-Throughput Screening Assays for Ketone Chemistry

| Assay Reagent | Detection Method | Principle | Suitability for this compound |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Colorimetric | Forms a colored hydrazone product upon reaction with a ketone. nih.gov | Broadly applicable for detecting the dione or its transformation products. nih.gov |

| para-Methoxy-2-amino benzamidoxime (PMA) | Fluorometric | Reacts with ketones to form a fluorescent quinazolinium salt. nih.govacs.org | High sensitivity, suitable for mining for enzymes that act on the dione. nih.govacs.org |

| Purpald® Reagent | Colorimetric | Specific for aldehydes, but can be used in coupled enzyme assays where a ketone is reduced to an alcohol which is then oxidized to an aldehyde. | Indirect detection method for screening certain enzymatic transformations. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of synthetic chemistry and artificial intelligence is creating new paradigms for molecular and reaction design. Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. researchgate.netresearchgate.net

For this compound, ML algorithms could be used to:

Predict Reaction Yields: By analyzing features of the reactants, catalysts, and conditions, a model could predict the yield of a planned synthesis, saving time and resources. researchgate.netyoutube.com

Retrosynthetic Planning: AI tools could propose novel synthetic pathways to the target molecule or its derivatives, potentially uncovering more efficient or cost-effective routes.

De Novo Design: Models could generate new derivatives of the scaffold tailored for specific applications, such as high binding affinity to a biological target, by optimizing for predicted properties. nih.gov

This data-driven approach promises to accelerate the pace of research and development in the chemistry of pyridine-containing compounds. rsc.org

Table 4: Applications of Machine Learning in Chemistry

| ML Application | Algorithm Type | Potential Use Case for this compound |

|---|---|---|

| Reaction Yield Prediction | Random Forest, Gradient Boosting, Neural Networks | Predicting the outcome of a Kröhnke pyridine (B92270) synthesis or other condensation reactions to form derivatives. researchgate.netresearchgate.net |

| Catalyst Selection | Classification or Regression Models | Identifying the optimal metal catalyst or ligand for an enantioselective reduction. |

| Property Prediction (QSPR) | Graph Neural Networks, Support Vector Machines | Predicting the electronic properties of new materials derived from the scaffold or the bioactivity of potential drug candidates. nih.gov |

| Retrosynthesis | Monte Carlo Tree Search, Transformer Models | Proposing synthetic routes from simple, commercially available starting materials. |

Exploration of New Frontiers in Materials Science and Medicinal Chemistry (focused on synthetic utility)

The true value of a chemical building block is realized through its application. The unique combination of a metal-coordinating pyridine unit and a reactive 1,4-dione functionality makes this compound a highly attractive scaffold for both materials science and medicinal chemistry.

Materials Science: The dione moiety is a precursor to a wide range of heterocyclic systems through condensation reactions. For example, reaction with hydrazines could yield pyridazinyl-pyridines, and reaction with primary amines could lead to pyrrole-substituted pyridines. These resulting N-heterocyclic structures are foundational to the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. mdpi.com Furthermore, the parent compound and its derivatives can act as tridentate or bidentate ligands, forming coordination complexes with transition metals to create novel catalysts or magnetic materials. asianpubs.org

Medicinal Chemistry: Pyridine and pyridinone structures are privileged scaffolds found in numerous approved drugs. nih.govresearchgate.net The 1,4-dione functionality is a versatile handle for synthesizing a diverse library of compounds for biological screening. rsc.org For instance, it can be a key intermediate in the synthesis of complex alkaloids or serve as the core for developing enzyme inhibitors, where the ketone groups can interact with active site residues. The pyridine ring can act as a hydrogen bond acceptor or a metal-chelating group, crucial for molecular recognition at a biological target. nih.gov The synthetic utility of this compound allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties in drug discovery campaigns. nih.gov

Table 5: Synthetic Utility and Potential Applications

| Target Field | Key Transformation | Resulting Structure | Potential Application |

|---|---|---|---|

| Materials Science | Condensation with Hydrazine | Pyridazinyl-pyridine | Organic electronic materials, ligands |

| Materials Science | Metal Coordination | Metal-dione complex | Homogeneous catalysis, magnetic materials asianpubs.org |

| Medicinal Chemistry | Paal-Knorr Synthesis | Pyrrolyl-pyridine | Bioactive heterocyclic scaffolds researchgate.net |

| Medicinal Chemistry | Reductive Amination | Amino alcohol derivatives | Drug candidates, chiral ligands |

| Medicinal Chemistry | Hantzsch-type Synthesis | Dihydropyridine (B1217469) derivatives | Calcium channel blockers, other therapeutic agents researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(pyridin-2-yl)pentane-1,4-dione?

- Methodology : The compound is synthesized via copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids, yielding γ-diketones. A typical procedure involves refluxing precursors in solvents like n-decane under nitrogen, followed by purification via column chromatography (petroleum ether/ethyl acetate gradients). Yields range from 51% to 81%, depending on substituents and reaction optimization .

- Key Data :

| Precursor | Solvent | Time/Temp | Yield | Purification Ratio (PE:EA) |

|---|---|---|---|---|

| Alkynyl carboxylic acid | n-decane | 110°C, 6 h | 81% | N/A |

| 1-m-Tolyl variant | Ethanol | Reflux | 67% | 5:1 |

| 3-Chlorophenyl derivative | Petroleum ether | N/A | 58% | 5:1 |

Q. How is this compound characterized structurally?

- Methodology :

- Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbonyl groups (δ 2.1–2.8 ppm for diketone protons; δ 190–210 ppm for ketones). IR spectroscopy identifies C=O stretches (~1700 cm⁻¹). HRMS (ESI) validates molecular ion peaks .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (C–C: 1.50–1.54 Å) and dihedral angles, confirming planarity in pyridinyl-diketone systems .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry?

- Methodology : The diketone acts as a ligand in tungsten complexes. Condensation with hydrazine and cadmium chloride forms dimeric complexes. Reaction conditions (110°C, 6 h under N₂) and stoichiometric ratios (1:1 M) are critical for stabilizing metal-ligand bonds. EA confirms composition (e.g., C 55.57%, H 3.83%) .

Q. What methodologies are employed to synthesize derivatives for biological evaluation?

- Methodology : The diketone undergoes cyclocondensation with amines (e.g., 4-chloroaniline) to form pyrrole derivatives. General procedure B (reflux in ethanol, 12 h) yields substituted pyrroles (73–95% yields). Purity is confirmed via TLC and recrystallization .

- Example : 1-(4-Chlorophenyl)pentane-1,4-dione reacts with p-toluidine to produce 2-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-pyrrole (73% yield, yellow solid) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguous peaks.

- Crystallographic backup : Use SHELXL refinement to resolve discrepancies in bond angles or torsional strain. For example, X-ray data corrected misassignments in pyridinyl ring orientation .

- Systematic error analysis : Replicate syntheses under varying conditions (e.g., solvent polarity, temperature) to identify artifacts .

Q. What strategies are used to evaluate the biological activity of diketone derivatives?

- Methodology :

- Anticancer assays : Test derivatives against HepG2 or PC-3 cell lines using MTT assays. IC₅₀ values (e.g., 1.64 µM for compound 92) are determined via dose-response curves .

- Antimicrobial screening : Employ disk diffusion or microbroth dilution against Gram-positive/negative bacteria. Compare zones of inhibition to standard antibiotics .

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields across synthetic protocols?

- Methodology :

- Parameter optimization : Vary catalyst loading (e.g., Cu(I) vs. Cu(II)) or solvent polarity to identify yield-limiting steps. For example, n-decane improves yields (81%) compared to ethanol (67%) .

- Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidized intermediates) that reduce efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.